Isoorientin
Overview
Description
Mechanism of Action
Isoorientin, also known as Homoorientin, is a glycosylated flavonoid with a wide range of biological activities . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
This compound primarily targets MAPK1 and AKT1 . These proteins play crucial roles in various cellular processes, including cell differentiation, proliferation, and survival. In the context of bone metabolism, this compound has been shown to affect the formation of osteoclasts, cells responsible for bone resorption .
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular processes. It inhibits osteoclastogenesis in a time- and concentration-dependent manner . Mechanistically, this compound downregulates the expression of the main transcription factor for osteoclast differentiation by inhibiting MAPK and PI3K/AKT1 signaling pathways .
Biochemical Pathways
This compound has potential regulatory effects on the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathways . These pathways play critical roles in inhibiting osteoclast proliferation and differentiation . By regulating these pathways, this compound can influence the balance of bone formation and resorption .
Result of Action
The primary result of this compound’s action is the inhibition of osteoclastogenesis, leading to a decrease in bone resorption . This results in protective effects against bone loss in conditions such as osteoporosis . Additionally, this compound has been shown to have potential neuroprotective effects against Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Isoorientin interacts with several enzymes and proteins. For instance, it has been found to inhibit the activity of xanthine oxidase, a key enzyme involved in uric acid production . Additionally, this compound has been shown to interact with proteins involved in the MAPK and PI3K/AKT signaling pathways . These interactions play a crucial role in its biochemical effects .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been shown to inhibit osteoclastogenesis, a process involved in bone metabolism, in a time- and concentration-dependent manner . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the MAPK and PI3K/AKT1 signaling pathways, which are involved in osteoclast differentiation . Furthermore, this compound has been found to induce apoptosis in gastric cancer cells via a mitochondria-dependent pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown to inhibit osteoclastogenesis in a time- and concentration-dependent manner
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, this compound has been shown to possess significant anti-nociceptive and anti-inflammatory activities at doses of 15 mg/kg and 30 mg/kg, without inducing any apparent acute toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to inhibit the activity of xanthine oxidase, a key enzyme in the purine metabolic pathway . Additionally, this compound has potential regulatory effects on the MAPK and PI3K/AKT pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to interact with human serum albumin, a major protein involved in the transport of various substances, including drugs, in the bloodstream .
Subcellular Localization
Current studies suggest that this compound may facilitate the expression and nuclear translocation of Nrf2, a protein that regulates the expression of antioxidant proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoorientin can be synthesized through enzymatic acylation and coupled catalysis methods. One method involves the acylation of this compound with palmitic acid in a system containing dried tert-amyl alcohol and molecular sieves, yielding high purity ester . Another method involves the production of this compound from luteolin using coupled catalysis of glycosyltransferase and sucrose synthase . The optimal activity for this enzymatic reaction is at pH 7.5 and 50°C .
Industrial Production Methods
The industrial production of this compound can be achieved through the coupled catalysis method, which is environmentally safe and efficient. By optimizing the reaction conditions, the titer of this compound can reach up to 3820 mg/L with a high molar conversion rate .
Chemical Reactions Analysis
Isoorientin undergoes various chemical reactions, including oxidation, reduction, and acylation. Common reagents used in these reactions include palmitic acid for acylation and enzymes such as glycosyltransferase for glycosylation . Major products formed from these reactions include this compound esters and glycosides .
Scientific Research Applications
Isoorientin has a wide range of scientific research applications:
Chemistry: This compound is used as a model compound for studying flavonoid glycosylation and acylation reactions
Medicine: this compound has potential therapeutic applications in treating osteoporosis, diabetes, and cancer.
Industry: This compound is used in the food and cosmetic industries due to its antioxidant properties.
Comparison with Similar Compounds
Isoorientin is similar to other flavonoid compounds such as orientin, vitexin, and isovitexin. it is unique due to its specific glycosylation pattern and higher resistance to acid and glycosidase hydrolysis . This makes this compound more stable and effective in various applications compared to its analogs .
List of Similar Compounds
- Orientin
- Vitexin
- Isovitexin
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBRNZZJSYPIDI-VJXVFPJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962609 | |
Record name | 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4261-42-1 | |
Record name | Isoorientin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4261-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homoorientin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOORIENTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A37342TIX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isoorientin?
A1: The molecular formula of this compound is C21H20O11, and its molecular weight is 448.38 g/mol. []
Q2: What are the key structural features of this compound?
A2: this compound is a flavone C-glycoside, meaning it consists of a luteolin (a flavone) molecule linked to a sugar molecule (glucose) via a carbon-carbon bond. This C-linkage distinguishes this compound from its O-glycoside counterparts and contributes to its stability and resistance to hydrolysis. [, , ]
Q3: What spectroscopic techniques are commonly used to characterize this compound?
A3: Researchers commonly employ various spectroscopic techniques to characterize and confirm the structure of this compound. These techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D): Provides detailed structural information by analyzing the magnetic properties of atomic nuclei. Commonly used experiments include HSQC, HMBC, NOESY, and 1H-1H COSY. [, ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of this compound, aiding in structural elucidation and identification. [, , , ]
- UV-Visible (UV-Vis) Spectroscopy: Measures the absorption and transmission of light through the compound, providing information about its electronic structure and functional groups. [, , , ]
Q4: What are some of the notable biological activities reported for this compound?
A4: this compound has been reported to exhibit a wide range of pharmacological activities, including:
- Anti-inflammatory: Reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [, , ]
- Antioxidant: Scavenges free radicals, inhibits lipid peroxidation, and protects against oxidative stress-induced damage to DNA, proteins, and lipids. [, , , ]
- Anti-diabetic: Improves glucose uptake and insulin sensitivity in insulin-resistant adipocytes. []
- Anti-cancer: Inhibits cancer cell growth, induces apoptosis, and reduces invasiveness in various cancer cell lines. [, , ]
- Gastroprotective: Protects against gastric ulcers induced by indomethacin and other factors. []
- Anti-fibrotic: Attenuates hepatic fibrosis induced by alcohol. []
- Neuroprotective: Offers potential benefits in Alzheimer's disease models by reducing neuroinflammation and oxidative stress. []
Q5: How does this compound interact with its targets to exert its biological effects?
A5: this compound's mechanisms of action are multifaceted and involve interactions with various cellular pathways and molecular targets.
- Glycogen synthase kinase 3β (GSK3β) Inhibition: this compound has been shown to inhibit GSK3β, a key enzyme involved in inflammation, by increasing its phosphorylation at Ser9 (p-GSK3β). []
- AMP-activated protein kinase (AMPK) Activation: In pancreatic cancer cells, this compound activates the AMPK signaling pathway, leading to decreased cell survival, induced apoptosis, and reduced malignancy. []
- Cyclooxygenase-2 (COX-2) Inhibition: this compound acts as a selective inhibitor of COX-2, an enzyme involved in inflammation, contributing to its anti-inflammatory effects. []
- Nrf2/ARE Signaling Pathway Activation: this compound upregulates the Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant responses, leading to increased expression of antioxidant enzymes like HO-1 and NQO1. [, ]
- Modulation of Mitochondrial Function: this compound has demonstrated the ability to improve mitochondrial function by enhancing mitochondrial biogenesis, increasing ATP production, reducing reactive oxygen species (ROS) accumulation, and protecting mitochondrial DNA (mtDNA) from oxidative damage. [, ]
Q6: What is known about the pharmacokinetics of this compound?
A6: Research on the pharmacokinetics of this compound, specifically its absorption, distribution, metabolism, and excretion (ADME), is ongoing. Studies in rats have shown:
- Low Oral Bioavailability: Following oral administration, this compound exhibits low systemic exposure in rats, likely due to low aqueous solubility and extensive first-pass metabolism. []
- Metabolite Formation: this compound undergoes metabolism in the liver, primarily via glucuronidation and sulfation. The major metabolite identified is this compound 3′-O-sulfate (M1). [, ]
- Excretion: this compound and its metabolites are primarily excreted in feces, with a smaller proportion found in urine. []
Q7: What analytical methods are commonly used to quantify this compound in biological samples?
A7: Several analytical techniques are utilized for the quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying this compound in various matrices, often coupled with UV detection (HPLC-UV). [, , , ]
- High-Performance Thin-Layer Chromatography (HPTLC): A simple and cost-effective technique for qualitative and quantitative analysis of this compound and related flavonoids. [, ]
- Ultra-High-Performance Liquid Chromatography (UHPLC): Offers improved resolution and sensitivity compared to HPLC, allowing for accurate quantification of this compound in complex biological matrices. Often coupled with mass spectrometry (UHPLC-MS/MS) for enhanced selectivity and sensitivity. [, ]
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